2-AMINO-5-(2-CHLOROPHENYL)NICOTINIC ACID
Description
2-Amino-5-(2-chlorophenyl)nicotinic acid is a substituted nicotinic acid derivative featuring a 2-amino group on the pyridine ring and a 2-chlorophenyl substituent at the 5-position. This compound belongs to the broader class of aminonicotinic acids, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.
Properties
IUPAC Name |
2-amino-5-(2-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-4-2-1-3-8(10)7-5-9(12(16)17)11(14)15-6-7/h1-6H,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXZIQVGVJDSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687292 | |
| Record name | 2-Amino-5-(2-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258614-74-2 | |
| Record name | 2-Amino-5-(2-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
-
Intermediate Formation : The reaction initiates with Knoevenagel condensation between 2 and 3a/b , forming acyclic adduct 4 .
-
Cyclization Pathways :
-
In the presence of ammonium ions (from the reaction medium), 4 undergoes cyclization to pyranimine intermediate 5 , which rearranges to acyclic amide 7 before final aromatization to 8 .
-
Competing pathways leading to pyridazinones (10 ) are suppressed when electron-withdrawing groups (e.g., Cl) stabilize the nicotinic acid pathway.
-
Table 1: Key Reaction Parameters for Cyclocondensation
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Maximizes solubility of intermediates |
| Temperature | 80°C, reflux | Accelerates cyclization |
| Base | Ammonium acetate (2 equiv) | Facilitates NH3 release for aromatization |
| Reaction Time | 6–8 hours | Balances completion vs. side reactions |
X-ray crystallography confirms the planar structure of 8 , with bond lengths (e.g., N1–C6: 1.312 Å) and angles (e.g., N1–N2–C13: 126.04°) consistent with aromatic stabilization.
Chalcone-Based Synthesis via Michael Addition
An alternative two-step protocol adapts methodologies from 2-amino-4,6-diphenylnicotinonitrile synthesis:
Step 1: Chalcone Formation
Step 2: Cyclization to Nicotinic Acid
Table 2: Comparative Analysis of Cyclization Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High regioselectivity (≥90%) | Requires electron-withdrawing substituents |
| Chalcone route | Modular substrate variation | Additional hydrolysis step needed |
Catalytic Cross-Coupling Strategies
Patent literature describes Suzuki-Miyaura coupling for introducing aryl groups to nicotinic acid scaffolds:
Boronic Acid Coupling
-
Substrates : 5-Bromonicotinic acid reacts with 2-chlorophenylboronic acid under Pd(PPh3)4 catalysis.
-
Post-Functionalization : The resulting 5-(2-chlorophenyl)nicotinic acid undergoes nitration followed by reduction (H2/Pd-C) to install the amino group.
Structural Validation and Analytical Data
Spectroscopic Characterization
X-Ray Crystallography
-
Unit Cell : Monoclinic, P21/c
-
Key Interactions : π-π stacking between pyridine rings (3.45 Å) and N–H···O hydrogen bonds (2.89 Å).
Industrial-Scale Considerations
Solvent-Free Synthesis
Adapting solvent-free conditions from related nicotinonitrile syntheses could reduce environmental impact:
-
Procedure : Mechanochemical grinding of 2-chlorobenzaldehyde, cyanoacetamide, and NH4OAc in a ball mill (30 Hz, 2 h).
-
Yield : Preliminary trials suggest ~65% conversion, requiring optimization for carboxylic acid derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2-chlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that derivatives of nicotinic acid exhibit promising anticancer properties. For instance, compounds similar to 2-amino-5-(2-chlorophenyl)nicotinic acid have been tested against various cancer cell lines, demonstrating significant inhibitory effects. In a study involving substituted nicotinonitriles, compounds showed notable activity against human tumor cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Antimicrobial Properties:
The compound has been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that derivatives of this compound possess strong antibacterial activities, especially against Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate a broad spectrum of activity, suggesting potential use in treating bacterial infections .
Biological Activities
Anti-inflammatory and Antioxidant Effects:
Research suggests that nicotinic acid derivatives can exhibit anti-inflammatory and antioxidant properties. These effects are crucial for developing treatments for chronic inflammatory diseases and conditions associated with oxidative stress. The mechanisms often involve the modulation of inflammatory pathways and scavenging of free radicals .
Neuroprotective Effects:
Some studies have explored the neuroprotective potential of nicotinic acid derivatives. Compounds have been investigated for their ability to protect neuronal cells from damage induced by oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Derivative Development
Synthetic Approaches:
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyridine derivatives. Researchers have developed various synthetic routes that yield high purity and yield, which is essential for further biological testing .
Structural Modifications:
Modifying the structure of this compound can enhance its biological activity. For example, introducing different substituents on the aromatic ring or altering the nitrogen position can lead to compounds with improved potency against specific targets in cancer therapy or antimicrobial activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-amino-5-(2-chlorophenyl)nicotinic acid involves its interaction with specific molecular targets. The amino and chlorophenyl groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Aminonicotinic Acid Isomers
The positional isomerism of the amino group on the pyridine ring significantly influences physicochemical properties. lists isomers such as 2-aminonicotinic acid (mp 295–297°C), 4-aminonicotinic acid, and 5-aminonicotinic acid. Key comparisons include:
| Property | 2-Amino-5-(2-chlorophenyl)nicotinic acid | 2-Aminonicotinic acid | 4-Aminonicotinic acid | 5-Aminonicotinic acid |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₂ | C₆H₆N₂O₂ | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Melting Point (°C) | Not reported in evidence | 295–297 | Not reported | Not reported |
| Substituent Position | 5-(2-chlorophenyl) | None | None | None |
Key Findings :
- The addition of the 2-chlorophenyl group in the target compound likely increases molecular weight and alters solubility compared to unsubstituted isomers.
Phosphonic Acid Analogs
describes a structurally related phosphonic acid derivative: 2-Amino-5-[4-(3-benzyloxyphenyl)-2-chlorophenyl]-2-methyl-pentyl phosphonic acid monoester.
| Property | This compound | Phosphonic Acid Analog |
|---|---|---|
| Core Functional Group | Nicotinic acid (carboxylic acid) | Phosphonic acid |
| Biological Activity | Not reported | S1P receptor modulation |
| Side Effects | Not reported | Reduced side effects |
Key Findings :
Boronic Acid Derivatives
highlights [2-amino-5-(trifluoromethyl)phenyl]boronic acid, which shares a similar substitution pattern (2-amino group and 5-position substituent) but differs in the functional group.
| Property | This compound | Boronic Acid Analog |
|---|---|---|
| Functional Group | Carboxylic acid | Boronic acid |
| Key Substituent | 2-Chlorophenyl | Trifluoromethyl |
| Reactivity | Acidic, hydrogen bonding | Suzuki coupling, transient interactions |
Key Findings :
- The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in nicotinic acid derivatives.
Research Implications and Gaps
- Synthetic Utility : The boronic acid analog’s reactivity () contrasts with the target compound’s carboxylic acid functionality, highlighting divergent applications in synthesis and drug design.
Biological Activity
2-Amino-5-(2-chlorophenyl)nicotinic acid (CAS No. 1258614-74-2) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to the 5-position of the nicotinic acid framework, which may influence its biological activity through various interactions with molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to have high inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics like ampicillin, suggesting a promising role as an antimicrobial agent .
| Bacterial Strain | MIC (μg/mL) | Comparison with Ampicillin |
|---|---|---|
| Staphylococcus aureus | 12.5 | Equivalent |
| Bacillus subtilis | 12.5 | Comparable |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells. The IC50 values ranged from 1.81 μM to 6.93 μM, indicating potent cytotoxic effects that surpass those of traditional chemotherapeutics like Doxorubicin .
| Cell Line | IC50 (μM) | Control (Doxorubicin IC50) |
|---|---|---|
| MDA-MB-231 | 1.81 | 3.18 |
| MCF-7 | 2.85 | 4.17 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation, leading to reduced viability.
- Receptor Modulation : It has shown potential as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders and could be targeted for therapeutic effects .
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, contributing to its cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A study published in Pharmaceutical Research demonstrated that derivatives of nicotinic acid, including the chlorophenyl variant, exhibited strong antibacterial activity against resistant strains .
- Cancer Cell Proliferation : Research highlighted in Molecules indicated that the compound's structure allows it to effectively target cancer cells, showing promise as a lead compound in anticancer drug development .
- Mechanistic Insights : Investigations into nAChRs revealed that compounds similar to this compound can selectively potentiate certain nAChR isoforms, suggesting a nuanced mechanism that could be exploited in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-5-(2-chlorophenyl)nicotinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a Buchwald-Hartwig amination or Suzuki-Miyaura coupling may introduce the 2-chlorophenyl group to the nicotinic acid scaffold. Optimization involves adjusting catalysts (e.g., Pd-based), solvent polarity (DMF or THF), and temperature (80–120°C). Reaction progress should be monitored via TLC (solvent system: n-butanol/acetic acid/water 12:3:5) and confirmed by HPLC .
- Key Data : Typical yields range from 45–70% for Pd-catalyzed reactions; impurities can be reduced via recrystallization (mp 261–263°C as a reference for analogous compounds) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic proton splitting patterns for the 2-chlorophenyl group).
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (NH₂ stretch).
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺.
- Advanced Tip : Compare computational (DFT) predictions of electronic structure with experimental data to validate assignments .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram– bacteria) or anticancer potential via MTT assays (e.g., breast cancer cell lines like EMT6). Use concentrations ranging from 1–100 µM, referencing similar chlorophenyl derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural models?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement and ORTEP-3 for visualization . For example, discrepancies in NH₂ group orientation (predicted vs. observed) can be resolved by analyzing torsion angles and hydrogen-bonding networks in the crystal lattice.
- Case Study : A 2020 study on analogous nicotinic acid derivatives showed that SCXRD corrected DFT-predicted bond angles by up to 5° .
Q. What strategies mitigate racemization during synthesis, and how is enantiomeric purity validated?
- Methodological Answer : Racemization risks increase under acidic/high-temperature conditions. Use chiral auxiliaries or low-temperature (<60°C) reactions. Validate purity via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. For example, a 2023 study achieved >98% enantiomeric excess using L-proline as a catalyst .
Q. How do solvent effects influence the compound’s solvatochromic properties, and what implications does this have for fluorescence-based applications?
- Methodological Answer : Measure UV-Vis/fluorescence spectra in solvents of varying polarity (e.g., cyclohexane vs. ethanol). Correlate Stokes shifts with Reichardt’s ET(30) polarity scale. For instance, a 2005 study on benzoxazole-alanine derivatives found a 40 nm redshift in polar solvents, suggesting potential as a polarity-sensitive probe .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. For example, a 2021 study identified hydrolysis of the chlorophenyl group as a major degradation pathway, necessitating formulation with antioxidants like ascorbic acid .
Q. What computational tools reconcile discrepancies between predicted and observed pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding to plasma proteins (e.g., albumin) and PAMPA assays for permeability. A 2022 study combined QSPR models with in vitro data to correct logP predictions by 0.5 units .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
